1,4-Diaminobutane-13C4

Vue d'ensemble

Description

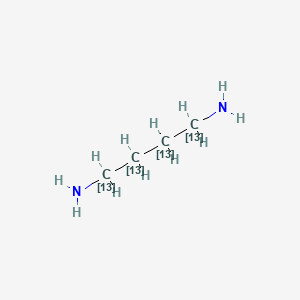

1,4-Diaminobutane, also known as putrescine, is an organic compound with the formula (CH2)4(NH2)2 . It is a colorless solid that melts near room temperature and is classified as a diamine . It is obtained by the breakdown of amino acids and is responsible for the foul odor of putrefying flesh . It has a role as a fundamental metabolite and an antioxidant .

Synthesis Analysis

1,4-Diaminobutane can be synthesized hydrothermally from a mixture of V2O5, HF, 1,4-diaminobutane, and H2O in the molar ratio 1:2:1.5:80 . It can also be synthesized from diluted sulfuric acid and 1,4-diaminobutane . In addition, it can be produced during tissue decomposition .Molecular Structure Analysis

The molecular formula of 1,4-Diaminobutane-13C4 is C4H12N2 . The molecular weight is 92.12 g/mol . The structure of 1,4-Diaminobutane has been studied using Fourier Transform Infrared absorption and Raman spectroscopy .Chemical Reactions Analysis

1,4-Diaminobutane can react with water to form a hydrogen bond . It is also involved in the formation of putrescine from ornithine .Physical And Chemical Properties Analysis

1,4-Diaminobutane is a white crystalline solid with a molecular weight of 161.07 g/mol . It is highly soluble in water . The geometrical parameters of the most stable conformation of 1,4-diaminobutane were calculated by B3LYP/6-311G (d,p) level of theory .Applications De Recherche Scientifique

Synthetic Intermediates

1,4-Diaminobutane-13C4 is used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the synthesis of other compounds. They play a crucial role in the production of a wide range of chemicals, including pharmaceuticals and polymers .

Food Preservation

1,4-Diaminobutane-13C4 is used to extend the shelf life of fruits by delaying ripening . This application is particularly important in the food industry, where it helps to maintain the freshness and quality of fruits for a longer period .

Antifungal Activity

1,4-Diaminobutane-13C4 has been found to enhance antifungal activity in postharvest mango fruit against Colletotrichum gloeosporioides . This fungus causes anthracnose decay, which greatly shortens the shelf life and commercial quality of mango fruit .

Induced Resistance Mechanisms

1,4-Diaminobutane-13C4 is involved in modulating plant defense to various environmental stresses . It enhances disease resistance, along with enhanced activities of chitinase (CHI), β-1,3-glucanase (GLU), phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate coenzyme A ligase (4CL), polyphenol oxidase (PPO) and the accumulation of lignin, flavonoid, phenolics, and anthocyanin in infected mango fruit .

Direct Fungicidal Effect

In vitro tests have shown that 1,4-Diaminobutane-13C4 exerts a strong antifungal activity against C. gloeosporioides . It induces the production of reactive oxygen species (ROS) and severe lipid peroxidation damage in C. gloeosporioides mycelia, resulting in the leakage of soluble protein, soluble sugar, nucleic acids, K+ and Ca2+ of C. gloeosporioides mycelia .

Potential Disease Control

1,4-Diaminobutane-13C4 could effectively reduce the incidence rate and severity of anthracnose disease possibly through direct fungicidal effect and indirect induced resistance mechanism . Thus, it shows great potential to be applied to disease control .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2]N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745653 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diaminobutane-13C4 | |

CAS RN |

1173023-66-9 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)